2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives have been studied extensively . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Scientific Research Applications
- Example : The synthesis of alkaloids like berberine, salsolinol, and tetrahydropapaveroline involves THIQ intermediates .
- Use Case : Asymmetric catalysis in organic synthesis, enabling the creation of enantioselective products .
Alkaloid Precursors
Neuroinflammatory Agents
Chiral Scaffolds in Asymmetric Catalysis
Transition Metal-Catalyzed Cross-Dehydrogenative Coupling (CDC)
Multicomponent Reactions (MCRs)
Historical Synthesis Routes
properties
IUPAC Name |
2-benzyl-7-nitro-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-7-6-14-8-9-17(12-15(14)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFPKVWDPOICML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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